2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate, which is one of the harshest methods.
Industrial Production Methods
Industrial production of cyanoacetamides often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the C-2 position can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)acetamide
- 2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide
Uniqueness
2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the oxolan-2-yl group enhances its solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-13-5-3-6-14(9-13)19(12-17)11-16(20)18-10-15-7-4-8-21-15/h3,5-6,9,15H,2,4,7-8,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHYNUTAACRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NCC2CCCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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